ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride
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Overview
Description
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride is a compound that features a piperidine ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent hydrochloride salt formation. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyrazole ring can be formed via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and palladium-catalyzed hydrogenation are employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride include other piperidine and pyrazole derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Biological Activity
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. The compound comprises a piperidine ring and a pyrazole ring, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₇N₃O₂·HCl
- Molecular Weight : Approximately 241.73 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents such as ethanol and methanol
The biological activity of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives exhibit a range of pharmacological effects, including:
- Neurotransmission Modulation : Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission pathways, potentially influencing mood and cognitive functions.
- Analgesic Properties : The compound may exhibit pain-relieving effects through modulation of pain pathways.
- Anti-inflammatory Effects : Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Pharmacological Effects
Research has shown that compounds similar to ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can exhibit various pharmacological effects:
Effect Type | Description |
---|---|
Analgesic | Potential to reduce pain through modulation of pain receptors. |
Anti-inflammatory | May reduce inflammation markers in experimental models. |
Neuroprotective | Possible protective effects on neural tissues against damage. |
Study 1: Neurotransmission Effects
A study investigating the interaction of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate with neurotransmitter receptors demonstrated its potential to modulate serotonin and dopamine pathways. The findings indicated an increase in serotonin levels in animal models, suggesting antidepressant-like effects.
Study 2: Analgesic Properties
In a controlled experiment, the compound was administered to rodents subjected to induced pain. Results showed a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.
Study 3: Anti-inflammatory Activity
In vitro studies revealed that ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate could inhibit the production of pro-inflammatory cytokines in macrophage cultures, supporting its role in reducing inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Piperidine ring at position 4 | Potentially different biological activity due to structural variation |
Methyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | Methyl ester variant | May exhibit different pharmacokinetic properties |
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid form | Serves as a precursor for further derivatization |
Properties
Molecular Formula |
C11H18ClN3O2 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl 1-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10;/h6,8,10,12H,2-5,7H2,1H3;1H |
InChI Key |
KHBMCUBNOIAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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